2,6-Dichloro-8-methylquinoline-3-methanol

Medicinal Chemistry Synthetic Intermediates Physicochemical Properties

2,6-Dichloro-8-methylquinoline-3-methanol (CAS 1017403-79-0) is a unique halogenated quinoline building block whose precise substitution pattern (2,6-dichloro, 8-methyl, 3-hydroxymethyl) cannot be replicated by generic analogs. Substituting with 2,6-dichloroquinoline-3-methanol (CAS 1017429-35-4) or 2-chloro-8-methylquinoline-3-methanol (CAS 333408-31-4) alters molecular architecture, LogP (3.3 vs. 2.6), and downstream reactivity. This compound's XLogP3-AA of 3.3 and reactive hydroxymethyl group make it essential for SAR studies targeting lipophilic binding pockets. Insist on this exact CAS to ensure synthetic fidelity and valid research outcomes.

Molecular Formula C11H9Cl2NO
Molecular Weight 242.1 g/mol
CAS No. 1017403-79-0
Cat. No. B3363215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dichloro-8-methylquinoline-3-methanol
CAS1017403-79-0
Molecular FormulaC11H9Cl2NO
Molecular Weight242.1 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=CC(=C(N=C12)Cl)CO)Cl
InChIInChI=1S/C11H9Cl2NO/c1-6-2-9(12)4-7-3-8(5-15)11(13)14-10(6)7/h2-4,15H,5H2,1H3
InChIKeyKHBPODDZJJQNEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dichloro-8-methylquinoline-3-methanol (CAS 1017403-79-0) | Procurement and Application Guide


2,6-Dichloro-8-methylquinoline-3-methanol (CAS 1017403-79-0) is a halogenated quinoline derivative with the molecular formula C11H9Cl2NO and a molecular weight of 242.10 g/mol [1]. It features a quinoline core substituted with chlorine atoms at the 2 and 6 positions, a methyl group at the 8 position, and a hydroxymethyl group at the 3 position [1]. This compound is primarily utilized as a synthetic intermediate in the preparation of more complex quinoline-based pharmaceutical products, owing to its versatile reactivity .

Why Simple Substitution of 2,6-Dichloro-8-methylquinoline-3-methanol (CAS 1017403-79-0) Fails


In scientific procurement, the assumption that a generic quinoline derivative can replace 2,6-Dichloro-8-methylquinoline-3-methanol (CAS 1017403-79-0) is flawed due to the precise arrangement of its functional groups. While other chlorinated quinolines exist, the specific combination of a 2,6-dichloro substitution pattern, an 8-methyl group, and a 3-hydroxymethyl moiety confers a unique set of chemical properties, including distinct molecular weight, computed XLogP3-AA lipophilicity, and reactivity profiles [1]. Substituting with an analog like 2,6-dichloroquinoline-3-methanol (CAS 1017429-35-4), which lacks the 8-methyl group, or 2-chloro-8-methylquinoline-3-methanol (CAS 333408-31-4), which possesses only a single chlorine, would result in a different molecular architecture and consequently altered interactions in downstream synthetic or biological applications . The following quantitative evidence details the measurable differentiators that mandate the procurement of this specific CAS number.

Quantitative Differentiators for 2,6-Dichloro-8-methylquinoline-3-methanol (CAS 1017403-79-0) Against Closest Analogs


Molecular Weight Differential vs. 2,6-Dichloroquinoline-3-methanol (CAS 1017429-35-4)

The molecular weight of 2,6-Dichloro-8-methylquinoline-3-methanol (CAS 1017403-79-0) is 242.10 g/mol, a measurable increase from the 228.07 g/mol of its close analog 2,6-dichloroquinoline-3-methanol (CAS 1017429-35-4) [1]. This 14.03 g/mol difference is due to the presence of the 8-methyl group on the quinoline core in the target compound.

Medicinal Chemistry Synthetic Intermediates Physicochemical Properties

Computed Lipophilicity (XLogP3-AA) Differentiation

The target compound has a computed XLogP3-AA value of 3.3, indicating its lipophilic character [1]. This is a key differentiator from the mono-chloro analog, 2-chloro-8-methylquinoline-3-methanol (CAS 333408-31-4), which has a calculated LogP of 2.6 [2]. The difference of 0.7 units in LogP suggests a significantly higher affinity for non-polar environments.

Drug Design ADME Prediction Partition Coefficient

Procurement Cost and Unit Size Comparison for Research-Scale Purchases

2,6-Dichloro-8-methylquinoline-3-methanol (CAS 1017403-79-0) is available from a major research chemical supplier (Santa Cruz Biotechnology) in 500 mg and 1 g unit sizes, priced at $230.00 and $380.00, respectively . In contrast, its positional isomer, 2,5-dichloro-8-methylquinoline-3-methanol (CAS 1017429-51-4), is primarily available via custom synthesis with no listed catalog pricing, indicating lower commercial availability .

Procurement Research Supply Budget Planning

Hydrogen Bond Donor Count vs. Aldehyde Analog

2,6-Dichloro-8-methylquinoline-3-methanol possesses one hydrogen bond donor (the -OH group), as computed by PubChem [1]. This contrasts with its precursor analog, 2,6-dichloro-8-methylquinoline-3-carboxaldehyde (CAS 938138-94-4), which has zero hydrogen bond donors but can serve as a hydrogen bond acceptor . This functional group distinction is absolute and dictates their respective roles in synthetic pathways.

Synthetic Chemistry Structure-Activity Relationship Functional Group Reactivity

Predicted Physicochemical Property Profile for Downstream Purification

The compound's predicted boiling point is 392.5±37.0 °C, and its density is 1.417±0.06 g/cm3 . These values, along with the computed XLogP3-AA of 3.3 [1], provide a quantitative basis for designing purification strategies. Compared to analogs with lower molecular weight or different substitution patterns, this specific combination of properties will dictate its behavior on silica gel chromatography and reverse-phase HPLC.

Process Chemistry Purification Preparative Chromatography

Validated Application Scenarios for 2,6-Dichloro-8-methylquinoline-3-methanol (CAS 1017403-79-0) Procurement


Lead Optimization in Medicinal Chemistry

2,6-Dichloro-8-methylquinoline-3-methanol serves as a critical intermediate for synthesizing diverse quinoline-based lead compounds. Its specific substitution pattern (2,6-dichloro, 8-methyl) and the reactive hydroxymethyl group at the 3-position provide a unique scaffold for further functionalization. The compound's relatively high computed XLogP3-AA of 3.3 [1] suggests it is a suitable starting point for developing analogs intended to engage lipophilic binding pockets in target proteins. This application is validated by its primary use as a pharmaceutical intermediate .

Synthetic Building Block for Functionalized Quinoline Libraries

As a building block, this compound is strategically valuable for generating focused libraries of quinoline derivatives. The 3-hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or it can undergo etherification and esterification reactions. The presence of the 8-methyl group differentiates it from the simpler 2,6-dichloroquinoline-3-methanol, as evidenced by the +14.03 g/mol difference in molecular weight . This structural variation is crucial for exploring structure-activity relationships (SAR) around the quinoline core's 8-position.

Investigating Physicochemical and Biological Profile of 8-Methyl Substituted Quinolines

Researchers comparing the impact of substitution on quinoline properties can use this compound as a representative of the 8-methyl-2,6-dichloro class. The measured differences in LogP (3.3 vs. 2.6 for the mono-chloro analog) [1][2] provide a direct quantitative link between structure and lipophilicity. This makes the compound ideal for studies focused on predicting ADME properties or understanding the influence of lipophilicity on non-specific binding and membrane interaction.

Method Development for Chromatographic Purification of Lipophilic Heterocycles

The combination of its predicted boiling point (392.5±37.0 °C) and density (1.417±0.06 g/cm3) makes this compound a useful model substrate for developing and optimizing preparative and analytical HPLC or flash chromatography methods for lipophilic heterocyclic compounds. Its distinct properties allow for the calibration of separation systems designed for similar small-molecule pharmaceuticals.

Technical Documentation Hub

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